

Unlocking Synthetic Possibilities: A Technical Guide to 1-Chloro-4-methoxybutane

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Compound of Interest

Compound Name: 1-Chloro-4-methoxybutane

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Introduction: **1-Chloro-4-methoxybutane**, a bifunctional alkylating agent, serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive chloro group and a stable methoxy ether, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its properties, key reactions, and potential research applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **1-Chloro-4-methoxybutane** is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of **1-Chloro-4-methoxybutane**

Property	Value
Molecular Formula	C ₅ H ₁₁ ClO
Molecular Weight	122.59 g/mol [1]
CAS Number	17913-18-7[1]
Appearance	Colorless liquid[1]
Boiling Point	Approximately 110 °C[1]
Purity	Typically ≥97%

Table 2: Spectroscopic Data of **1-Chloro-4-methoxybutane**

Technique	Data
¹ H NMR	The methoxy protons (-OCH ₃) typically resonate around δ 3.2–3.4 ppm. The methylene groups (-CH ₂ -) adjacent to the chlorine and oxygen atoms will show characteristic splitting patterns. [1]
¹³ C NMR	Spectral data is available and can be used to identify the five distinct carbon environments in the molecule.[2]
Infrared (IR) Spectroscopy	The IR spectrum will show characteristic peaks for C-O stretching (ether linkage) and C-Cl stretching.[2]
Mass Spectrometry (MS)	The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.[2][3]

Key Synthetic Applications and Experimental Protocols

1-Chloro-4-methoxybutane is a key precursor in several important synthetic transformations, most notably in the formation of Grignard reagents and as an electrophile in nucleophilic substitution reactions.

Grignard Reagent Formation

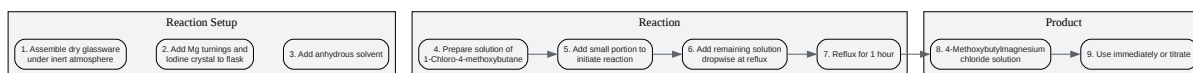
The reaction of **1-Chloro-4-methoxybutane** with magnesium metal yields the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride

- Materials:
 - **1-Chloro-4-methoxybutane** (high purity)
 - Magnesium turnings
 - Anhydrous tetrahydrofuran (THF) or diethyl ether
 - Iodine crystal (as an initiator)
 - Round-bottom flask, reflux condenser, addition funnel (all oven-dried)
 - Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - Assemble the dry glassware under an inert atmosphere.
 - Place the magnesium turnings in the round-bottom flask.
 - Add a single crystal of iodine to activate the magnesium surface.
 - Add a small amount of anhydrous solvent to cover the magnesium.
 - Prepare a solution of **1-Chloro-4-methoxybutane** in the anhydrous solvent in the addition funnel.

- Add a small portion of the **1-Chloro-4-methoxybutane** solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by a color change and gentle reflux.
- Once initiated, add the remaining **1-Chloro-4-methoxybutane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete conversion.
- The resulting Grignard reagent is typically used immediately in subsequent reactions. The concentration can be determined by titration.

Diagram 1: Experimental Workflow for Grignard Reagent Formation



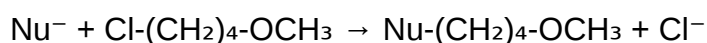
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Caption: Workflow for the preparation of 4-methoxybutylmagnesium chloride.

Nucleophilic Substitution Reactions

The chlorine atom in **1-Chloro-4-methoxybutane** is a good leaving group, making the molecule susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the butyl chain.

General Reaction Scheme:

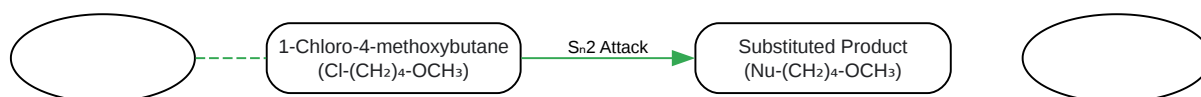


Where Nu^- can be a variety of nucleophiles such as amines, cyanide, azide, thiols, etc.

Experimental Protocol: Amination of **1-Chloro-4-methoxybutane** (Illustrative)

- Materials:
 - **1-Chloro-4-methoxybutane**
 - Ammonia (aqueous or in ethanol)
 - A sealed reaction vessel (e.g., a pressure tube)
 - Solvent (e.g., ethanol)
- Procedure:
 - In a pressure tube, dissolve **1-Chloro-4-methoxybutane** in ethanol.
 - Add an excess of the ammonia solution to the tube.
 - Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the specific substrate and desired conversion (e.g., 100-150 °C for several hours).
 - After cooling to room temperature, carefully open the vessel.
 - The reaction mixture can be worked up by removing the solvent under reduced pressure.
 - The resulting amine can be purified by distillation or chromatography after an appropriate acid-base extraction to separate it from unreacted starting material and byproducts.

Diagram 2: Nucleophilic Substitution Pathway



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Caption: General scheme of nucleophilic substitution on **1-Chloro-4-methoxybutane**.

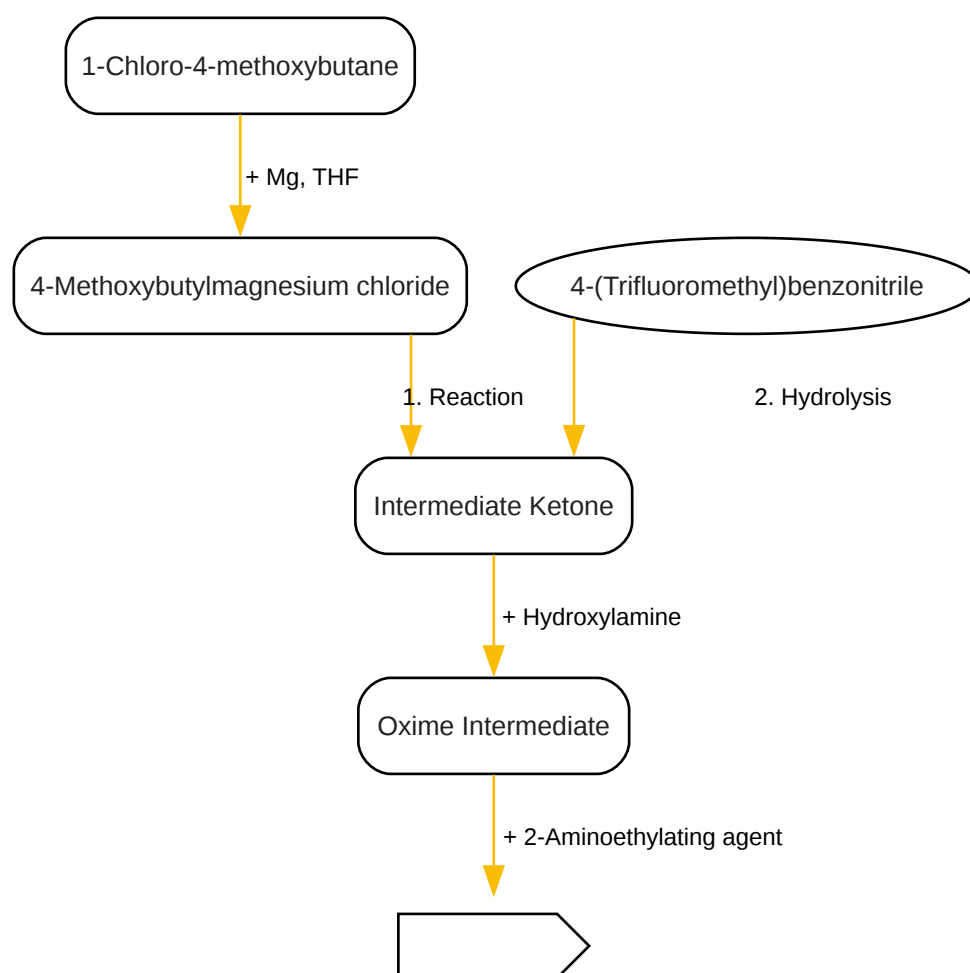
Application in Pharmaceutical Synthesis: The Case of Fluvoxamine

A significant industrial application of **1-Chloro-4-methoxybutane** is in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Fluvoxamine. The 4-methoxybutyl moiety of the drug is introduced via a Grignard reaction involving the Grignard reagent derived from **1-Chloro-4-methoxybutane**.

Synthetic Pathway Overview:

The synthesis involves the reaction of 4-(trifluoromethyl)benzonitrile with 4-methoxybutylmagnesium chloride, followed by hydrolysis to form an intermediate ketone. This ketone then undergoes oximation and subsequent O-alkylation to yield Fluvoxamine.

Diagram 3: Fluvoxamine Synthesis Pathway



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References

- 1. 1-Chloro-4-methoxybutane | 17913-18-7 | Benchchem [benchchem.com]
- 2. 1-Chloro-4-methoxybutane | C₅H₁₁ClO | CID 87363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 1-chloro-4-methoxy- [webbook.nist.gov]
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